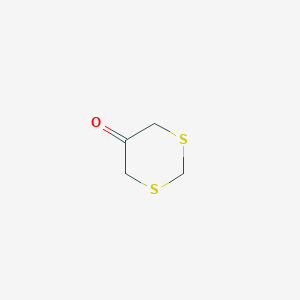

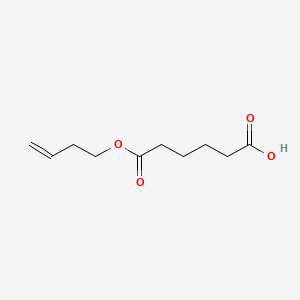

![molecular formula C9H12O4 B3055434 Spiro[3.3]heptane-2,2-dicarboxylic acid CAS No. 64775-97-9](/img/structure/B3055434.png)

Spiro[3.3]heptane-2,2-dicarboxylic acid

概要

説明

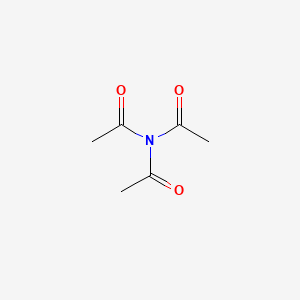

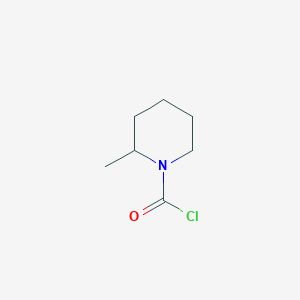

Spiro[3.3]heptane-2,2-dicarboxylic acid is a chemical compound with the CAS Number: 64775-97-9 . It has a molecular weight of 184.19 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound is typically achieved through chemical synthesis methods . The specific synthesis route involves multiple steps to produce the target product .Molecular Structure Analysis

The molecular formula of this compound is C9H12O4 . The InChI code is 1S/C9H12O4/c10-6(11)9(7(12)13)4-8(5-9)2-1-3-8/h1-5H2,(H,10,11)(H,12,13) . The compound has a complex structure, which has been analyzed using X-ray crystallography .Physical And Chemical Properties Analysis

This compound has a molecular weight of 184.19 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass are 184.07355886 g/mol . The Topological Polar Surface Area is 74.6 Ų . The compound is covalently bonded and has a unit count of 1 .科学的研究の応用

Optical Activity and Polymer Synthesis

- Optically Active Polyamides : Spiro[3.3]heptane-2,6-dicarboxylic acid exhibits optical activity. When used in polycondensation with 3,3′-dimethoxybenzidine, it forms polymers soluble in common organic polar solvents. These polymers show significant optical activity, indicated by a large positive Cotton effect, which could be significant in applications requiring optically active materials (Tang, Miura, Imae, & Kawakami, 1999).

Synthesis of Amino Acid Analogs

- Glutamic Acid Analogs : Spiro[3.3]heptane is used as a scaffold for designing isomeric glutamic acid analogs. These compounds are valuable for probing the topologies of different glutamate receptors due to their fixed spatial arrangement of the aminocarboxylate moiety and carboxylic group (Radchenko, Grygorenko, & Komarov, 2008).

Chemical Analysis and Stereochemistry

- Enantiopure Acid Analysis : The optical purity of (+)-spiro[3.3]heptane-2,6-dicarboxylic acid has been established using chiral HPLC and NMR analyses. This provides a basis for its application in stereochemical studies and for synthesizing optically pure compounds (Tang, Miura, & Kawakami, 2002).

Medicinal Chemistry and Drug Design

Fluorinated Analog Synthesis : Fluorinated analogs of spiro[3.3]heptane have been synthesized for potential use in medicinal chemistry. These compounds, featuring a three-dimensional shape and unique fluorine substitution patterns, could be significant in drug design (Chernykh et al., 2016).

Building Blocks in Drug Discovery : Synthesis of monoprotected diamines based on spiro[3.3]heptane has been reported. Their structural analysis indicates similarity to cyclohexane scaffolds, making them useful as building blocks in the optimization of ADME parameters for lead compounds in drug discovery (Chernykh, Radchenko, Grygorenko, Daniliuc, Volochnyuk, & Komarov, 2015).

Novel Synthetic Approaches

- Non-natural Amino Acid Synthesis : Spiro[3.3]heptane has been used in the synthesis of novel non-natural amino acids, serving as conformationally rigid analogs of γ-aminobutyric acid. This highlights its role in creating new molecules with potential applications in neuroscience and pharmacology (Yashin, Averina, Vasilenko, Grishin, Osolodkin, Palyulin, Kuznetsova, & Zefirov, 2017).

将来の方向性

Spiro[3.3]heptane-2,2-dicarboxylic acid has been examined as a non-aromatic terephthalic acid isostere . The rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates . This suggests that the non-aromatic backbone of this compound and other rigid aliphatic linkers may prove an effective means to disfavor deleterious close inter-framework contacts which prevail in interpenetrated aromatic MOFs .

特性

IUPAC Name |

spiro[3.3]heptane-2,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-6(11)9(7(12)13)4-8(5-9)2-1-3-8/h1-5H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNPFTFAUNVQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297288 | |

| Record name | spiro[3.3]heptane-2,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64775-97-9 | |

| Record name | NSC115095 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | spiro[3.3]heptane-2,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenamine, 4-(4-morpholinyl)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B3055352.png)